molecular formula C25H25N3O8 B15062076 (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate

(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate

Cat. No.: B15062076
M. Wt: 495.5 g/mol
InChI Key: GYGALYTUJSPDAO-UHFFFAOYSA-N
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Description

(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is a complex organic compound that features a triazole ring, phenylene groups, and acetate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of Phenylene Groups: The phenylene groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

    Introduction of Acetate Groups: The acetate functionalities are typically introduced via esterification reactions, where acetic acid or its derivatives react with hydroxyl groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and phenylene groups.

    Reduction: Reduction reactions can occur at the triazole ring and acetate groups.

    Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can participate in click reactions to label biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a scaffold for the development of new pharmaceuticals. Its triazole ring and phenylene groups can interact with various biological targets, making it a versatile candidate for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the phenylene groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar triazole ring but lacking the phenylene and acetate groups.

    Bisphenol A: Contains phenylene groups but lacks the triazole ring and acetate functionalities.

    Tetraacetylethylenediamine: Contains acetate groups but lacks the triazole ring and phenylene groups.

Uniqueness

What sets (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate apart is its combination of a triazole ring, phenylene groups, and acetate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H25N3O8

Molecular Weight

495.5 g/mol

IUPAC Name

[acetyloxy-[4-[[4-(diacetyloxymethyl)phenyl]-(1,2,4-triazol-1-yl)methyl]phenyl]methyl] acetate

InChI

InChI=1S/C25H25N3O8/c1-15(29)33-24(34-16(2)30)21-9-5-19(6-10-21)23(28-14-26-13-27-28)20-7-11-22(12-8-20)25(35-17(3)31)36-18(4)32/h5-14,23-25H,1-4H3

InChI Key

GYGALYTUJSPDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(OC(=O)C)OC(=O)C)N3C=NC=N3)OC(=O)C

Origin of Product

United States

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